(4-Ethylpyridin-2-yl)(phenyl)methanol
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Overview
Description
(4-Ethylpyridin-2-yl)(phenyl)methanol is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of (4-Ethylpyridin-2-yl)(phenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylpyridine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Ethylpyridin-2-yl)(phenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can convert it back to the alcohol form using reducing agents like lithium aluminum hydride. Substitution reactions can occur at the pyridine ring, where electrophilic aromatic substitution can introduce different substituents, altering the compound’s properties and reactivity .
Scientific Research Applications
(4-Ethylpyridin-2-yl)(phenyl)methanol has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, it finds use in the industry as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (4-Ethylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion it coordinates with .
Comparison with Similar Compounds
(4-Ethylpyridin-2-yl)(phenyl)methanol can be compared with other similar compounds, such as (4-ethylpyridin-2-yl)methanol and phenyl(pyridin-2-yl)methanol While these compounds share a similar pyridine core, the presence of different substituents can significantly alter their chemical and physical propertiesPhenyl(pyridin-2-yl)methanol, on the other hand, has a phenyl group but lacks the ethyl group, leading to differences in steric and electronic effects .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(4-ethylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C14H15NO/c1-2-11-8-9-15-13(10-11)14(16)12-6-4-3-5-7-12/h3-10,14,16H,2H2,1H3 |
InChI Key |
YASASHHTEGIIEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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